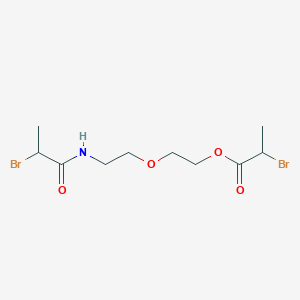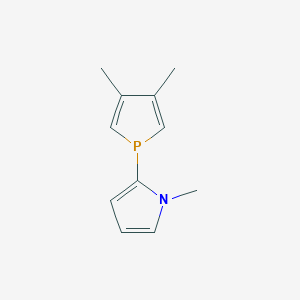
2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole is a complex organic compound that features both phosphol and pyrrole rings
準備方法
The synthesis of 2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the phosphol ring, followed by the introduction of the pyrrole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis process efficiently.
化学反応の分析
2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphol-oxide derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.
作用機序
The mechanism of action of 2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole involves its interaction with molecular targets through its phosphol and pyrrole rings. These interactions can modulate various biochemical pathways, depending on the specific context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
2-(3,4-Dimethyl-1H-phosphol-1-yl)-1-methyl-1H-pyrrole can be compared with similar compounds such as:
2-(3,4-Dimethyl-1H-phosphol-1-yl)-4,5-dimethylphosphorin: This compound has additional methyl groups on the phosphorin ring, which may alter its reactivity and applications.
3,3-Bis(3,4-dimethyl-1H-phosphol-1-yl)-2-benzofuran-1(3H)-one:
Lithium, [1-(3,4-dimethyl-1H-phosphol-1-yl)-2,4-cyclopentadien-1-yl]:
特性
分子式 |
C11H14NP |
|---|---|
分子量 |
191.21 g/mol |
IUPAC名 |
2-(3,4-dimethylphosphol-1-yl)-1-methylpyrrole |
InChI |
InChI=1S/C11H14NP/c1-9-7-13(8-10(9)2)11-5-4-6-12(11)3/h4-8H,1-3H3 |
InChIキー |
DLJTVWCIKWBQDW-UHFFFAOYSA-N |
正規SMILES |
CC1=CP(C=C1C)C2=CC=CN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino]benzoic acid](/img/structure/B15200078.png)

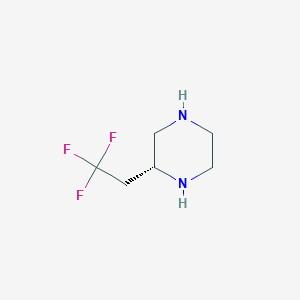
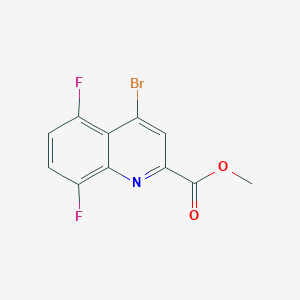
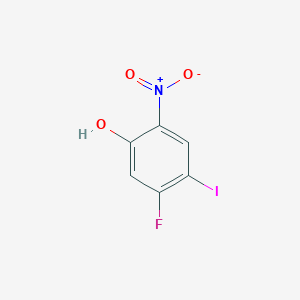
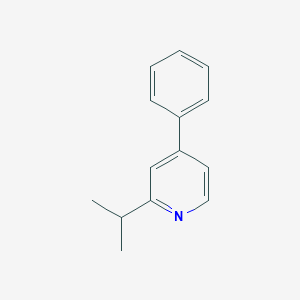
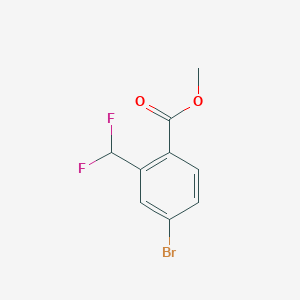
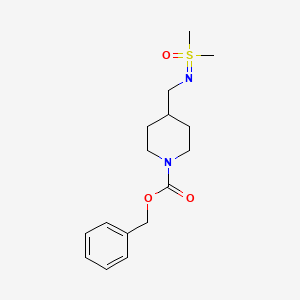
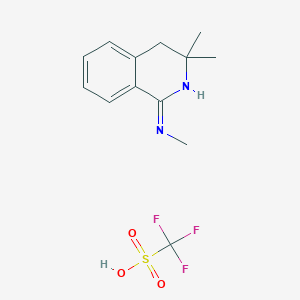
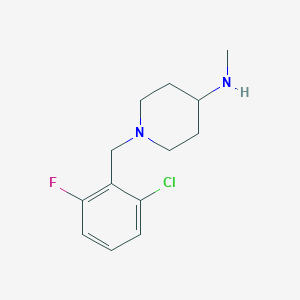

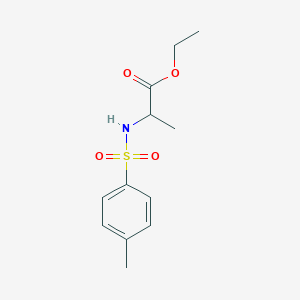
![Pyrrolo[1,2-c]pyrimidine-3-carbonitrile](/img/structure/B15200158.png)
